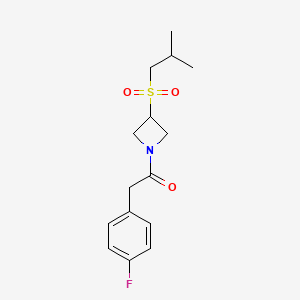
2-(4-Fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-Fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C15H20FNO3S and its molecular weight is 313.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(4-Fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C14H18FNO2S
- Molecular Weight : 273.36 g/mol
- CAS Number : 163222-33-1
Research indicates that this compound functions primarily through the inhibition of specific enzymes involved in metabolic pathways. It has shown efficacy in modulating cholesterol absorption, which is critical in managing hyperlipidemia and related conditions.
Inhibition of Cholesterol Absorption
A study conducted by Burnett et al. demonstrated that compounds structurally related to this compound effectively reduced total plasma cholesterol levels in animal models. The compound exhibited an effective dose (ED50) of 0.04 mg/kg/day for reducing liver cholesteryl esters in cholesterol-fed hamsters .
Biological Activity Data
Case Study 1: Cholesterol Management
In a controlled study involving hamsters fed a high-cholesterol diet, the administration of this compound resulted in significant reductions in serum cholesterol levels. The study highlighted the compound's potential as a therapeutic agent for managing hyperlipidemia .
Case Study 2: Anticancer Activity
Another investigation assessed the compound's effects on MCF-7 breast cancer cells. Results indicated that treatment with the compound led to decreased cell viability, suggesting potential use as an anticancer agent. The mechanism was linked to apoptosis induction and DNA fragmentation observed through ethidium bromide staining .
Research Findings
Recent research has expanded on the biological activities of azetidine derivatives, including this compound. These studies emphasize the importance of structural modifications for enhancing biological activity and selectivity against various targets.
Pharmacokinetics
The pharmacokinetic profile indicates that the compound is likely to exhibit high gastrointestinal absorption and can penetrate the blood-brain barrier, making it a candidate for central nervous system-related applications .
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO3S/c1-11(2)10-21(19,20)14-8-17(9-14)15(18)7-12-3-5-13(16)6-4-12/h3-6,11,14H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQBVAVXEUPDHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














